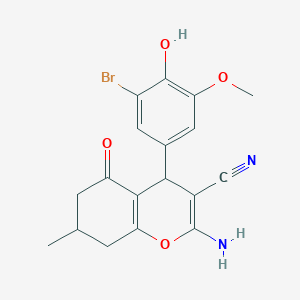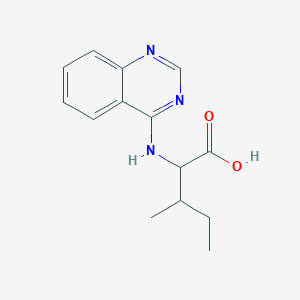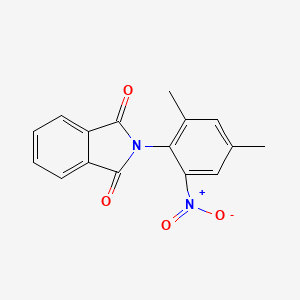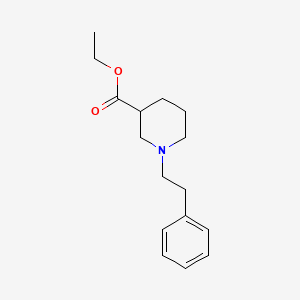![molecular formula C27H29ClN4O3 B4987447 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as CEP-26401 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
The mechanism of action of CEP-26401 is not fully understood. However, it is known to modulate the activity of voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. This modulation leads to changes in neuronal excitability and neurotransmitter release, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of GABA and decrease the release of glutamate in the brain. It has also been found to reduce the activity of voltage-gated sodium channels and NMDA receptors. These effects may contribute to its anxiolytic, anticonvulsant, and antidepressant properties.
实验室实验的优点和局限性
CEP-26401 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for its targets, making it a useful tool for studying the function of voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. Another advantage is that it has been shown to have minimal toxicity in animal studies. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in experiments.
未来方向
There are several future directions for research on CEP-26401. One direction is to further investigate its mechanism of action and its effects on neuronal excitability and neurotransmitter release. Another direction is to explore its potential as a treatment for neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to optimize its pharmacokinetic properties and to develop more effective formulations for administration.
合成方法
The synthesis of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline involves several steps. The first step involves the reaction between 4-chlorobenzoyl chloride and piperazine in the presence of a base such as triethylamine. This reaction produces 4-(4-chlorobenzoyl)-1-piperazine. The second step involves the reaction between 4-(4-chlorobenzoyl)-1-piperazine and 4-isopropylbenzylamine in the presence of a base such as potassium carbonate. This reaction produces N-(4-isopropylbenzyl)-4-(4-chlorobenzoyl)-1-piperazine. The final step involves the reaction between N-(4-isopropylbenzyl)-4-(4-chlorobenzoyl)-1-piperazine and 2-nitroaniline in the presence of a base such as sodium hydride. This reaction produces 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline.
科学研究应用
CEP-26401 has been studied extensively for its potential applications in drug discovery and development. It has been found to have activity against a range of targets including voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. This makes it a promising candidate for the development of drugs for the treatment of neurological and psychiatric disorders such as epilepsy, anxiety, and depression.
属性
IUPAC Name |
(4-chlorophenyl)-[4-[4-nitro-3-[(4-propan-2-ylphenyl)methylamino]phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN4O3/c1-19(2)21-5-3-20(4-6-21)18-29-25-17-24(11-12-26(25)32(34)35)30-13-15-31(16-14-30)27(33)22-7-9-23(28)10-8-22/h3-12,17,19,29H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKJJXXLECWZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(4-nitro-3-{[4-(propan-2-yl)benzyl]amino}phenyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)

![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)

![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)

![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)
